molecular formula C20H18N2O4 B12032414 N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B12032414
M. Wt: 350.4 g/mol
InChI Key: SUIMQKQDENSMND-CIAFOILYSA-N
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Description

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3,4-dimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and carbonyl compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine and carbonyl compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3,4-dimethoxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3,4-dimethoxybenzohydrazide is unique due to its specific structural features, such as the presence of both naphthyl and dimethoxybenzyl groups

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H18N2O4/c1-25-18-10-8-14(11-19(18)26-2)20(24)22-21-12-16-15-6-4-3-5-13(15)7-9-17(16)23/h3-12,23H,1-2H3,(H,22,24)/b21-12+

InChI Key

SUIMQKQDENSMND-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)OC

Origin of Product

United States

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